[4-(4-chlorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone
Description
[4-(4-chlorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone: is a complex organic compound that features a combination of piperazine, pyrazole, and pyrrole moieties
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-22-18(24-8-2-3-9-24)17(14-21-22)19(26)25-12-10-23(11-13-25)16-6-4-15(20)5-7-16/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNRHWJNGGFHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-chlorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine and pyrazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial methods often employ advanced techniques like high-pressure reactors and automated synthesis systems to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the areas of neurology and oncology.
Medicine
Medically, the compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities, making it a subject of interest in pharmaceutical research.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and performance.
Mechanism of Action
The mechanism of action of [4-(4-chlorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Biological Activity
The compound [4-(4-chlorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone represents a significant area of interest in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Profile
Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds containing piperazine and pyrazole moieties have shown promising results against various bacterial strains. For instance, derivatives of piperazine have demonstrated moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .
- Anticancer Properties : The pyrazole structure is known for its anticancer potential. Several studies have reported that pyrazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- CNS Activity : Piperazine derivatives are often explored for their neuropharmacological effects. They have been implicated in modulating neurotransmitter systems, which could be beneficial in treating conditions like anxiety and depression.
The biological activity of this compound may involve:
- Receptor Modulation : The compound may act as a modulator of various receptors, including serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which is important in neurodegenerative diseases .
Study 1: Antibacterial Activity
A study synthesized several piperazine derivatives and evaluated their antibacterial properties. The most active compounds exhibited IC50 values indicating strong inhibition against Bacillus subtilis and Escherichia coli. The study highlighted the importance of the piperazine ring in enhancing antimicrobial activity .
Study 2: Anticancer Activity
In another investigation, pyrazole derivatives were tested for their cytotoxic effects on cancer cell lines. Results indicated that specific substitutions on the pyrazole ring significantly increased anticancer activity, suggesting that the structural modifications could lead to more potent anticancer agents .
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
